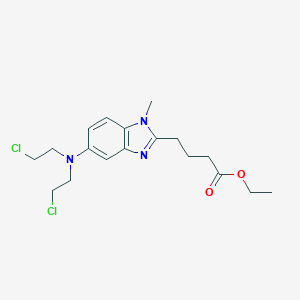
苯达莫司汀乙酯
描述
Bendamustine Ethyl Ester is a derivative of bendamustine, an alkylating agent used in chemotherapy. This compound has shown increased cytotoxicity compared to its parent compound, making it a potent candidate for cancer treatment . Bendamustine Ethyl Ester is particularly effective against various human cancer cell types, including those resistant to bendamustine .
科学研究应用
Bendamustine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of alkylation and esterification reactions.
Biology: Researchers use it to investigate cellular responses to alkylating agents.
Medicine: It is being explored as a more potent alternative to bendamustine in cancer therapy.
作用机制
Target of Action
Bendamustine Ethyl Ester primarily targets DNA within cells . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This compound has shown efficacy against a broad range of hematological malignancies, including those resistant to the parent compound, Bendamustine .
Mode of Action
Bendamustine Ethyl Ester interacts with its targets by causing intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This interaction is facilitated by the formation of electrophilic alkyl groups that covalently bond to other molecules .
Biochemical Pathways
It is known that the compound induces changes to key immunological cell populations, including t-cells, myeloid derived suppressor cells (mdscs), and dendritic cells (dcs) . In vitro studies have found that Bendamustine enhances the suppressive function of MDSCs, skews DCs toward cDC1s, enhances Flt3 expression on DCs, increases B-cell production of IL-10, inhibits STAT3 activation, and suppresses proliferation of T- and B-cells .
Pharmacokinetics
It has been observed that bendamustine and its esters show pronounced cellular accumulation compared to the parent compound . In particular, the pyrrolidinoethyl ester showed a high enrichment in tumor cells .
Result of Action
The molecular and cellular effects of Bendamustine Ethyl Ester’s action include a higher fraction of early apoptotic cancer cells and increased expression of p53 . It has been found to be considerably more potent than the parent compound against a broad panel of human cancer cell types .
Action Environment
It is known that the compound is positively charged under physiological conditions, which may influence its interaction with its targets
生化分析
Biochemical Properties
Bendamustine Ethyl Ester has been found to interact with various biomolecules, leading to its cytotoxic effects. It has been shown to be more effective than Bendamustine, its parent compound, against human sarcoma and carcinoma cells .
Cellular Effects
Bendamustine Ethyl Ester has a significant impact on various types of cells and cellular processes. It influences cell function by inducing early apoptosis in cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bendamustine Ethyl Ester involves binding interactions with biomolecules and changes in gene expression. It inhibits the signal transducer and activator of transcription 3 (STAT3), preventing the binding of STAT3–Src homology 2 (SH2) to the phosphotyrosine (pTyr, pY) peptide .
Temporal Effects in Laboratory Settings
Over time, Bendamustine Ethyl Ester shows a high degree of stability and does not degrade easily. Its long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Bendamustine Ethyl Ester vary with different dosages in animal models. High doses can lead to toxic or adverse effects .
Metabolic Pathways
Bendamustine Ethyl Ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
Bendamustine Ethyl Ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Bendamustine Ethyl Ester affects its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine Ethyl Ester involves the esterification of bendamustine. One common method includes reacting bendamustine with ethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Bendamustine Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves multiple steps, including purification and crystallization, to achieve high purity . The use of automated reactors and continuous flow systems can enhance efficiency and yield.
化学反应分析
Types of Reactions: Bendamustine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the reagents used .
相似化合物的比较
Bendamustine: The parent compound, less potent but widely used in chemotherapy.
Bendamustine Pyrrolidinoethyl Ester: Another ester derivative with high cytotoxicity.
Bendamustine Hydrochloride: A commonly used form of bendamustine in clinical settings.
Uniqueness: Bendamustine Ethyl Ester stands out due to its significantly higher cytotoxicity compared to bendamustine. This makes it a promising candidate for treating cancers that are resistant to conventional therapies .
属性
IUPAC Name |
ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZDNWNOBSNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87475-54-5 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main challenge addressed in the research regarding Bendamustine Ethyl Ester synthesis?
A1: The research highlights that the chlorination step during Bendamustine Ethyl Ester synthesis is complex and prone to unwanted side reactions. This complexity makes it difficult to scale up the production process efficiently. [, ]
Q2: How does the research propose to improve the synthesis of Bendamustine Ethyl Ester?
A2: The research explores the use of a flow microreactor for the chlorination step. By carefully controlling the concentration of reagents and flow rates within the microreactor, the researchers aimed to achieve higher yields and purity of Bendamustine Ethyl Ester while mitigating the challenges posed by side reactions. [, ]
Q3: What were the key findings of the research regarding Bendamustine Ethyl Ester synthesis in a flow microreactor?
A3: The research demonstrated that optimizing reagent concentrations and flow rates within the microreactor could significantly increase the yield of Bendamustine Ethyl Ester. Notably, they achieved a production capacity in a 137 mL microreactor comparable to a conventional 100-liter reactor, highlighting the potential of microreactors for efficient and scalable synthesis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Bis[(trimethylsilyl)oxy]pyridine](/img/structure/B31193.png)
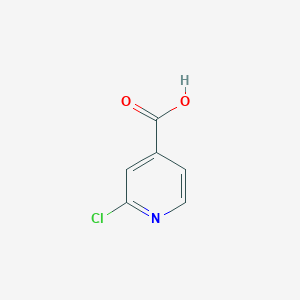
![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)
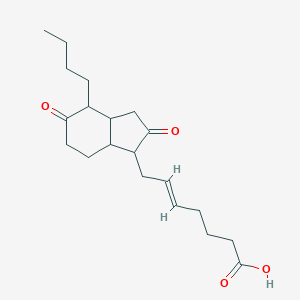
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)
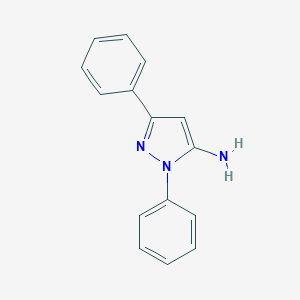

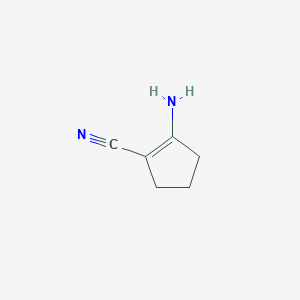

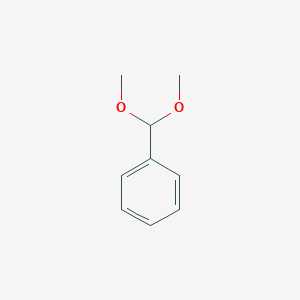
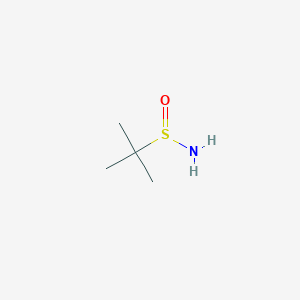
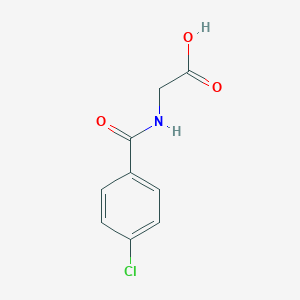

![12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B31230.png)
